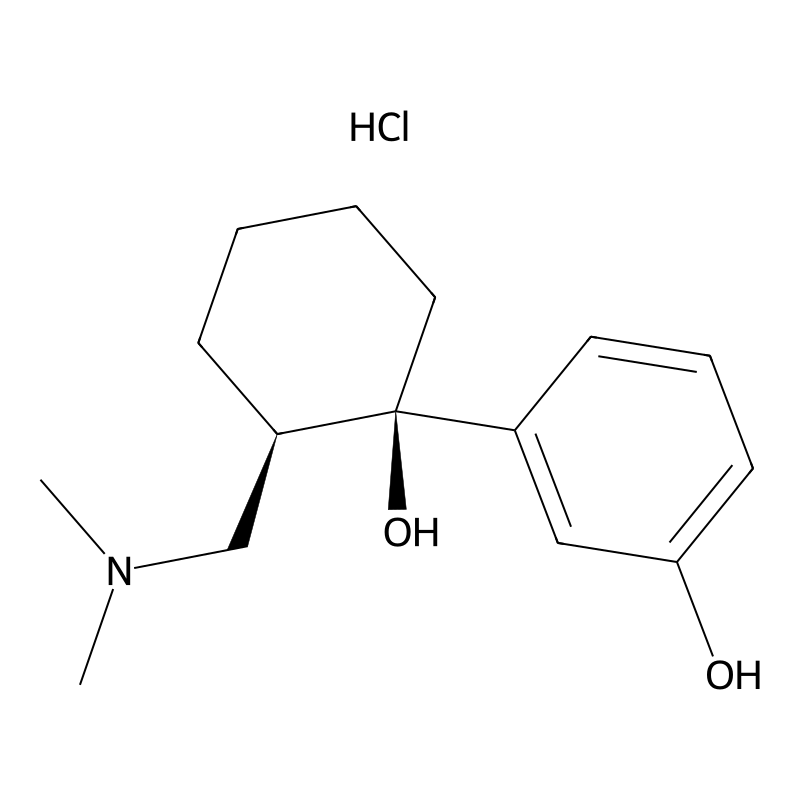

O-Desmethyltramadol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

O-Desmethyltramadol hydrochloride (O-DSMT HCl) is the primary pharmacologically active M1 metabolite of the atypical analgesic tramadol, functioning as a potent $\mu$-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI) [1]. In pharmaceutical research and analytical procurement, it is primarily sourced as a high-purity reference standard, an in vitro pharmacological tool, or a precursor for novel analgesic development [2]. Supplied as a stable, highly water-soluble hydrochloride salt, this compound allows researchers to directly investigate MOR-mediated signaling pathways without the confounding variables of prodrug metabolism, offering immediate receptor engagement and excellent compatibility with standard physiological buffers .

A common procurement error is attempting to use the parent drug, tramadol hydrochloride, as a cost-saving substitute for O-DSMT in isolated tissue or cell-based receptor assays [1]. This substitution fails because tramadol is essentially a prodrug with very weak intrinsic affinity for the $\mu$-opioid receptor; it relies entirely on hepatic cytochrome P450 2D6 (CYP2D6) bioactivation to form O-DSMT to exert significant opioid effects [2]. In in vitro environments lacking liver microsomes, or in in vivo models with CYP2D6 knockouts, tramadol will not yield the expected MOR agonism, leading to false-negative results. Procuring O-DSMT directly bypasses this metabolic bottleneck, ensuring reproducible, metabolism-independent receptor activation [3].

References

- [1] Minami, K., et al. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1). Journal of Anesthesia, 29(3), 475-479 (2015).

- [2] Gong, L., et al. PharmGKB summary: tramadol pathway. Pharmacogenetics and Genomics, 24(7), 362-367 (2014).

- [3] Dean, L. Tramadol Therapy and CYP2D6 Genotype. Medical Genetics Summaries [Internet] (2015).

Superior Mu-Opioid Receptor (MOR) Binding Affinity

When evaluating intrinsic receptor activity, the (+)-enantiomer of O-desmethyltramadol demonstrates a profoundly higher affinity for the $\mu$-opioid receptor (OPRM1) compared to the parent molecule. In vitro binding studies establish that (+)-O-DSMT possesses a Ki of 0.0034 $\mu$M (3.4 nM), whereas (+/-)-tramadol exhibits a Ki of 2.4 $\mu$M (2400 nM) [1]. This represents an approximately 700-fold increase in binding affinity[2].

| Evidence Dimension | MOR Binding Affinity (Ki) |

| Target Compound Data | (+)-O-DSMT: 3.4 nM |

| Comparator Or Baseline | (+/-)-Tramadol: 2400 nM |

| Quantified Difference | ~700-fold higher affinity |

| Conditions | In vitro receptor binding assay |

This massive difference in potency dictates that O-DSMT, not tramadol, must be procured for any assay requiring direct, measurable \mu-opioid receptor engagement.

Elimination of CYP2D6 Metabolic Dependency

Tramadol's analgesic efficacy is highly dependent on hepatic CYP2D6, an enzyme notorious for genetic polymorphism (e.g., *1, *2, *4, *10 alleles) that causes extreme variability in O-demethylation rates [1]. Poor metabolizers show drastically reduced O-DSMT formation, while ultrarapid metabolizers risk toxicity. Utilizing O-DSMT directly eliminates this 100% dependency on CYP2D6 bioactivation, ensuring a consistent pharmacokinetic and pharmacodynamic profile regardless of the metabolic competence of the test system [2].

| Evidence Dimension | CYP2D6 Bioactivation Requirement |

| Target Compound Data | O-DSMT: 0% dependent (direct agonist) |

| Comparator Or Baseline | Tramadol: 100% dependent for primary MOR activity |

| Quantified Difference | Complete bypass of polymorphic metabolic bottleneck |

| Conditions | In vitro cell assays and pharmacokinetic modeling |

Procuring the pre-activated metabolite ensures reproducible data in cell cultures and isolated tissues that lack functional liver microsomes.

Aqueous Solubility and Formulation Compatibility

For laboratory handling and formulation, the salt form of a compound is critical. O-Desmethyltramadol hydrochloride exhibits exceptional aqueous solubility, achieving concentrations of $\ge$ 100 mg/mL (349.88 mM) in water . In contrast, the O-DSMT free base is poorly soluble in water and typically requires organic solvents like DMSO or ethanol for initial dissolution. The hydrochloride salt's high solubility allows for direct integration into physiological buffers (e.g., HEPES, PBS) without the risk of solvent-induced cytotoxicity in sensitive cell-based assays .

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | O-DSMT HCl: $\ge$ 100 mg/mL |

| Comparator Or Baseline | O-DSMT Free Base: Poorly soluble in water |

| Quantified Difference | Orders of magnitude higher solubility in aqueous media |

| Conditions | Standard laboratory conditions (H2O, 25°C) |

High aqueous solubility streamlines the preparation of stock solutions and physiological buffers, eliminating the need for cytotoxic organic solvents during assay formulation.

In Vitro Opioid Receptor Signaling Assays

Because O-DSMT bypasses the need for CYP2D6 bioactivation and possesses a 700-fold higher MOR affinity than tramadol, it is the mandatory choice for direct receptor binding and functional assays (e.g., cAMP inhibition, $\beta$-arrestin recruitment) in cell lines or isolated tissues that lack hepatic enzymes [1].

Analytical Reference Standards for Pharmacokinetic Profiling

O-DSMT HCl is routinely procured as a high-purity LC-MS/MS reference standard to quantify tramadol metabolism in clinical and preclinical pharmacogenomic studies, specifically for phenotyping CYP2D6 poor, intermediate, and ultrarapid metabolizers [2].

Development of Biased Opioid Agonists

Given its dual mechanism of action and high aqueous solubility ($\ge$ 100 mg/mL), O-DSMT serves as an essential structural benchmark and pharmacological control in medicinal chemistry programs aiming to synthesize novel analgesics with reduced respiratory depression or optimized MOR/NRI activity ratios [3].

References

- [1] Minami, K., et al. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1). Journal of Anesthesia, 29(3), 475-479 (2015).

- [2] Dean, L. Tramadol Therapy and CYP2D6 Genotype. Medical Genetics Summaries [Internet] (2015).

- [3] Gong, L., et al. PharmGKB summary: tramadol pathway. Pharmacogenetics and Genomics, 24(7), 362-367 (2014).

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

Explore Compound Types